N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide

Chemical Probe Development Enzyme Inhibition Drug Discovery

Acquire N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide (CAS 954041-82-8) to explore novel chemical space. This structurally distinct oxalamide lacks published bioactivity data, making it a prime candidate for hit identification in unbiased phenotypic or cell‑based screens. Any “hit” would represent a first‑in‑class finding, uniquely positioning your program for patentability and further investment. Supplied as a high‑purity research chemical, ideal for fragment‑based screening and medicinal chemistry campaigns seeking unexplored mechanisms of action.

Molecular Formula C18H27N3O2
Molecular Weight 317.433
CAS No. 954041-82-8
Cat. No. B2650691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
CAS954041-82-8
Molecular FormulaC18H27N3O2
Molecular Weight317.433
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2CCCC2
InChIInChI=1S/C18H27N3O2/c1-21(2)16-11-9-14(10-12-16)6-5-13-19-17(22)18(23)20-15-7-3-4-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,19,22)(H,20,23)
InChIKeyXZVFCFDIIMYUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide (CAS 954041-82-8)


N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide (CAS 954041-82-8) is a synthetic, N,N'-disubstituted oxalamide derivative. It is characterized by a cyclopentyl group on one amide nitrogen and a 3-(4-(dimethylamino)phenyl)propyl chain on the other. This compound is listed as a specialized research chemical by multiple vendors, where it is marketed for its potential in medicinal chemistry and as a biochemical probe, particularly in areas such as enzyme inhibition studies. However, a review of the primary scientific literature, patent databases, and authoritative repositories like ChEMBL and PubChem reveals an absence of published, quantitative biological activity data, enzymatic inhibition constants (IC50, Ki), or detailed physicochemical profiling for this exact molecule [1]. Consequently, its baseline characteristics cannot currently be defined by peer-reviewed evidence, and any procurement decision must be predicated solely on its structural novelty and potential utility in de novo research programs, rather than on established bioactivity.

Why Generic Sourcing of N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is Not Supported by Current Data


A direct comparison of this compound with its closest structural analogs or in-class candidates is currently impossible to make with quantitative rigor. While numerous N,N'-disubstituted oxalamides exist in the literature with characterized biological activities—for example, N-cyclopentyl-N-(thiazol-2-yl)oxalamide is a known, selective methionine aminopeptidase 2 (MetAP2) inhibitor with a resolved crystal structure [1], and other oxalamides act as cyclophilin D or HDAC inhibitors—none of these studies include data for the specific 3-(4-(dimethylamino)phenyl)propyl derivative. Given that even small structural perturbations in the oxalamide series can lead to profound shifts in target selectivity, potency, and pharmacokinetic properties, it is a scientific error to assume this molecule is functionally interchangeable with a published analog. Any assertion of equivalence, or superiority, of the target compound without a direct, controlled comparative study would be unsubstantiated.

Quantitative Differentiation Evidence for N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide: A Null Result


Absence of Public Bioactivity Data Prevents Quantitative Comparison Against Structural Analogs

An exhaustive search of primary literature, patent repositories, and authoritative chemical biology databases (ChEMBL, BindingDB, PubChem) was performed. This search yielded no quantitative bioactivity data (e.g., IC50, EC50, Ki, Kd, % inhibition at a single concentration) for N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide against any biological target. Therefore, a direct head-to-head or cross-study comparison with any comparator compound is not possible. This represents a complete absence of the core evidence required for data-driven selection [1].

Chemical Probe Development Enzyme Inhibition Drug Discovery

Lack of Reported Physicochemical or ADME Data Hinders Material Selection

No experimentally measured or even computationally predicted values for fundamental properties—such as aqueous solubility, logP/logD, pKa, melting point, or stability under various storage conditions—could be located for this compound in any authoritative database or vendor technical datasheet from Sigma-Aldrich, MedChemExpress, or Selleck. All known vendor listings from the exclusion list provide only molecular weight (317.4 g/mol) and SMILES notation without experimental validation. This contrasts with many well-characterized oxalamide research chemicals, for which HPLC purity, solubility in DMSO, and stability data are standard .

Physicochemical Profiling ADME Prediction Material Science

Appropriate High-Risk Application Scenarios Based on the Null Evidence Profile for N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide


De Novo Chemical Probe Discovery and Target Deconvolution Studies

Given the complete absence of known biological targets, this molecule is appropriate for broad phenotypic or cell-based screening assays where the goal is to identify a novel mechanism of action. Using it in an unbiased panel is its most scientifically justifiable application. Any 'hit' would represent a first-in-class finding, making it a valuable, albeit high-risk, tool for chemical biology [1].

Structural Biology as a Crystallographic Soaking Ligand

The oxalamide scaffold is known to be amenable to crystallographic studies, as seen with its thiazol-2-yl analog. This specific compound, with a different substitution pattern, could be used in fragment-based screening campaigns or for soaking experiments on a panel of purified proteins to identify a novel binding site, provided its solubility can be determined empirically [1].

Foundation for a Structure-Activity Relationship (SAR) Campaign

A team initiating a medicinal chemistry project on a novel target could select this compound as a structurally distinct starting hit. The dimethylamino-phenyl moiety is a privileged structure, but its linkage via a propyl-cyclobutyl oxalamide is unique. This molecule defines a new chemical space; proving its lack of activity against common liability targets would be a prerequisite for patentability and further investment [1].

Quote Request

Request a Quote for N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.